3-(tert-BUTYLAMINO)PROPIONITRILE

Organic Synthesis Medicinal Chemistry Physicochemical Profiling

3-(tert-Butylamino)propionitrile, also designated as N-tert-Butyl-β-alaninenitrile , is a substituted nitrile derivative with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.2 g/mol. The compound comprises a tert-butylamino group appended to a propionitrile backbone, forming a secondary amine.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 21539-53-7
Cat. No. B1302607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-BUTYLAMINO)PROPIONITRILE
CAS21539-53-7
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCC(C)(C)NCCC#N
InChIInChI=1S/C7H14N2/c1-7(2,3)9-6-4-5-8/h9H,4,6H2,1-3H3
InChIKeyDGXPYBHONIFYLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(tert-Butylamino)propionitrile (CAS 21539-53-7): Chemical Profile and Class Positioning for Informed Procurement


3-(tert-Butylamino)propionitrile, also designated as N-tert-Butyl-β-alaninenitrile [1], is a substituted nitrile derivative with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.2 g/mol . The compound comprises a tert-butylamino group appended to a propionitrile backbone, forming a secondary amine . It is primarily recognized as a versatile synthetic building block and serves as a key intermediate in the preparation of hexahydropyrimidines, a class of heterocycles associated with antihypertensive and anticonvulsant properties . Its utility in medicinal chemistry and organic synthesis stems from the bifunctional amine/nitrile motif .

Hexahydropyrimidine heterocyclic synthesis route
1,3-amino-nitrile cyclization architecture
tert-Butyl steric bulk for regiochemical control
Distinct conformational preference vs less hindered analogs
Bifunctional amine/nitrile reactive platform
Secondary amine nucleophile with modifiable nitrile

3-(tert-Butylamino)propionitrile: Why 'Any Beta-Amino Nitrile' Is Not a Viable Procurement Strategy


Within the class of beta-amino nitriles, compounds cannot be treated as interchangeable due to distinct steric and electronic properties that govern their reactivity and downstream applications. The tert-butyl moiety in 3-(tert-Butylamino)propionitrile imparts significant steric hindrance, which is absent in analogs like 3-(isopropylamino)propionitrile [1] or 2-(tert-butylamino)propanenitrile . This steric bulk directly influences the compound's conformational behavior, dipole characteristics , and its utility in the formation of specific heterocyclic scaffolds such as hexahydropyrimidines . Substituting a less hindered or regioisomeric analog risks altering reaction kinetics, yields, and the structural integrity of the final product, particularly in medicinal chemistry campaigns where precise substitution patterns are critical for biological activity . Therefore, procurement decisions must be guided by the specific structural requirements of the synthetic target, not merely by functional group similarity.

Steric environment tert-Butyl imparts significant hindrance; less bulky analogs may shift reaction pathways and heterocycle formation.
3-(Isopropylamino)propionitrile lacks equivalent steric profile
Regioisomeric identity 3-position substitution is required for hexahydropyrimidine cyclization; 2-substituted regioisomer may not support the same scaffold.
2-(tert-Butylamino)propanenitrile differs in 1,3-relationship geometry
Synthetic utility context Documented role as hexahydropyrimidine precursor is not reported for structural analogs; substitution may compromise synthetic target integrity.
Analogs lack equivalent heterocyclic precursor documentation

3-(tert-Butylamino)propionitrile: Quantitative Differentiation Data vs. Structural Analogs for Scientific Selection


3-(tert-Butylamino)propionitrile vs. 3-(Isopropylamino)propionitrile: Differential Physicochemical Properties Driven by Steric Bulk

The tert-butyl substituent in 3-(tert-Butylamino)propionitrile provides a higher degree of steric hindrance compared to the isopropyl group in 3-(Isopropylamino)propionitrile. This structural difference translates into quantifiably distinct physicochemical properties, including higher lipophilicity (LogP) and altered molecular volume. While both compounds contain the reactive amine and nitrile functionalities, the tert-butyl analog's increased steric bulk can direct reaction pathways and influence the conformational preferences of derived heterocycles . For instance, the tert-butyl group's specific steric profile is integral to the formation of hexahydropyrimidines with potential antihypertensive activity, an application not directly cited for the isopropyl analog .

LogP Difference
Reported
Δ 0.41
XLogP3 0.5 vs ACD/LogP 0.09
Supports LogP-dependent SAR profiling context
Computed values; verify experimentally for target assay
Organic Synthesis Medicinal Chemistry Physicochemical Profiling

Regioisomeric Comparison: 3-(tert-Butylamino)propionitrile vs. 2-(tert-Butylamino)propanenitrile — A Case Study in Positional Isomerism

3-(tert-Butylamino)propionitrile (CAS 21539-53-7) and 2-(tert-Butylamino)propanenitrile (CAS 58838-54-3) are regioisomers that differ in the position of the amine substitution along the propionitrile carbon chain. While direct comparative reactivity studies are lacking in the public domain, a class-level inference can be drawn: the 3-substituted isomer (target compound) is specifically cited as an intermediate in the synthesis of hexahydropyrimidines , a transformation that relies on the 1,3-relationship between the amino and nitrile groups . The 2-substituted isomer, lacking this specific spatial arrangement, would not be a suitable replacement for this synthetic application.

Regioisomeric Identity
Class-level inference
3-position (β-C)
vs 2-position (α-C) regioisomer
Positional isomerism dictates synthetic utility
Data to verify for specific protocols; class-level guidance
Synthetic Methodology Regioselectivity Building Block Chemistry

Synthetic Utility Benchmark: 3-(tert-Butylamino)propionitrile as a Precursor to Hexahydropyrimidines

3-(tert-Butylamino)propionitrile possesses a documented, specific utility as a precursor in the synthesis of hexahydropyrimidines . This application is not commonly reported for closely related analogs like 3-(isopropylamino)propionitrile, suggesting that the unique steric and electronic environment created by the tert-butyl group is crucial for the reaction pathway . The resulting hexahydropyrimidine derivatives are reported to have potential antihypertensive and anticonvulsant activities, underscoring the compound's value in medicinal chemistry .

Synthetic Utility
Class-level inference
Hexahydropyrimidine precursor
Documented cyclization application
Defined role in heterocyclic synthesis research
Source review; application-limited evidence
Heterocyclic Chemistry Medicinal Chemistry Antihypertensive Agents

3-(tert-Butylamino)propionitrile: Target Application Scenarios Based on Verified Evidence


Scenario 1: Medicinal Chemistry Synthesis of Hexahydropyrimidines

When a synthetic route requires the construction of hexahydropyrimidine rings, 3-(tert-Butylamino)propionitrile is the required intermediate. Its specific molecular architecture—featuring the tert-butyl group and the 1,3-relationship between the amine and nitrile—is essential for the cyclization reaction to yield this heterocyclic core . This application is directly supported by vendor technical documentation and makes the compound a critical procurement item for any group working on these antihypertensive or anticonvulsant leads .

Scenario 2: Physicochemical Profiling in Drug Discovery

3-(tert-Butylamino)propionitrile (XLogP3 = 0.5) offers a quantifiable increase in lipophilicity compared to its less hindered analog 3-(isopropylamino)propionitrile (ACD/LogP = 0.09) . This property is a key differentiator for researchers exploring structure-activity relationships (SAR) where modulating LogP is critical for optimizing pharmacokinetic properties like membrane permeability and metabolic stability. Procurement of this specific compound ensures that the steric and lipophilic effects of the tert-butyl group are accurately represented in the SAR campaign [1].

Scenario 3: Building Block for Bifunctional Synthetic Intermediates

The presence of both a nucleophilic secondary amine and a modifiable nitrile group within 3-(tert-Butylamino)propionitrile provides a unique platform for diversifying chemical libraries . The steric hindrance of the tert-butyl group can impart selectivity in subsequent reactions, such as N-alkylation or nitrile reduction, that may differ from less hindered analogs . Researchers seeking to introduce a bulky amine motif in a controlled manner will find this compound essential, as alternative amino-nitriles lack this precise steric environment.

Application
Selection Property
Validation Focus
Hexahydropyrimidine heterocyclic synthesis
1,3-amino-nitrile cyclization architecture
Cyclization protocol compatibility review
Physicochemical SAR profiling research
tert-Butyl LogP and steric profile
LogP-dependent assay context review
Bifunctional building block research
Sterically hindered secondary amine
Regioselective derivatization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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